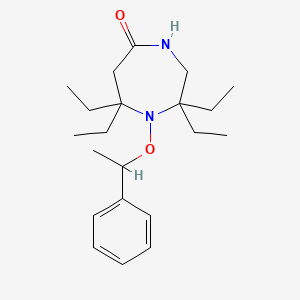
5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- is a chemical compound with a complex structure that includes a diazepine ring.
Méthodes De Préparation
The synthesis of 5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- involves several steps. One common method is the cyclocondensation reaction, which is used to form the diazepine ring. This reaction typically involves the use of cyanothioacetamide and other reagents under specific conditions to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Applications De Recherche Scientifique
5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Mécanisme D'action
The mechanism of action of 5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- involves its interaction with molecular targets in the body. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- include other diazepine derivatives such as:
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
918544-37-3 |
|---|---|
Formule moléculaire |
C21H34N2O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2,2,7,7-tetraethyl-1-(1-phenylethoxy)-1,4-diazepan-5-one |
InChI |
InChI=1S/C21H34N2O2/c1-6-20(7-2)15-19(24)22-16-21(8-3,9-4)23(20)25-17(5)18-13-11-10-12-14-18/h10-14,17H,6-9,15-16H2,1-5H3,(H,22,24) |
Clé InChI |
VGUVOBNZEFROEG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(=O)NCC(N1OC(C)C2=CC=CC=C2)(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)

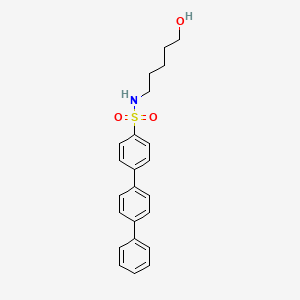
![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)
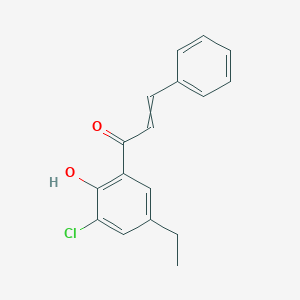
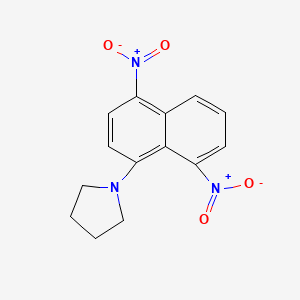
![1h-Imidazo[4,5-b]thieno[3,2-e]pyridine](/img/structure/B14199367.png)
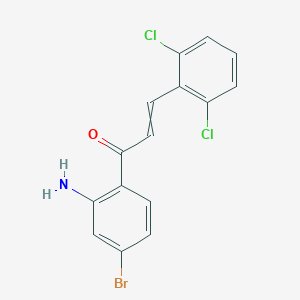
![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)

![1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-](/img/structure/B14199376.png)
![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
